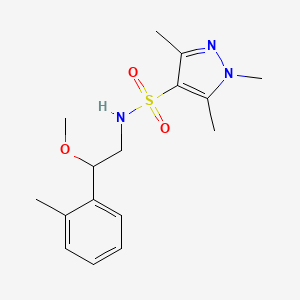

N-(2-methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-(2-Methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a 2-methoxy-2-(o-tolyl)ethyl group. Its synthesis likely involves multi-step reactions, including sulfonamide coupling and Friedel-Crafts alkylation for the o-tolyl group .

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-11-8-6-7-9-14(11)15(22-5)10-17-23(20,21)16-12(2)18-19(4)13(16)3/h6-9,15,17H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZFBJVBCRCQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=C(N(N=C2C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxy and Tolyl Groups: The final step involves the alkylation of the pyrazole-sulfonamide intermediate with 2-methoxy-2-(o-tolyl)ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole ring can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features:

- Sulfonamide vs.

- Aryl Substituents : The o-tolyl group in the target compound introduces steric effects that may hinder rotation or binding compared to the 3-chlorophenylsulfanyl group in ’s compound. Chlorine’s electron-withdrawing nature could increase metabolic stability, whereas the methyl group in o-tolyl enhances lipophilicity .

- Pyrazole Substitutions: The 1,3,5-trimethyl configuration in the target contrasts with the 3-trifluoromethyl group in ’s compound.

Q & A

Q. What are the critical parameters to optimize during the synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide to ensure high yield and purity?

Key parameters include precise control of temperature (e.g., avoiding side reactions at elevated temperatures), solvent choice (polar aprotic solvents for sulfonamide bond formation), and pH (neutral to slightly basic conditions to stabilize intermediates). Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via HPLC for purity assessment. Final purification often requires column chromatography or recrystallization to isolate the compound from byproducts .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

A combination of ¹H/¹³C NMR spectroscopy (to verify substituent positions and stereochemistry), high-resolution mass spectrometry (HRMS) (for molecular weight confirmation), and HPLC (≥95% purity threshold) is critical. Infrared (IR) spectroscopy can confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Cross-validation with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Intermediate Research Questions

Q. How can researchers design assays to evaluate the compound’s potential biological activity?

Use in vitro enzyme inhibition assays (e.g., against kinases or proteases) with fluorescence-based readouts for high-throughput screening. Pair this with computational docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Include ADMET profiling (e.g., hepatic microsomal stability assays) to assess pharmacokinetic feasibility .

Q. What strategies resolve contradictions in bioactivity data between this compound and structural analogs?

Compare substituent effects (e.g., methoxy vs. ethoxy groups) using SAR (structure-activity relationship) studies . Perform molecular dynamics simulations to analyze binding pocket interactions over time. Validate hypotheses by synthesizing and testing targeted analogs (e.g., replacing the o-tolyl group with fluorinated aryl rings) .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different experimental conditions (e.g., acidic vs. basic media)?

The sulfonamide group is susceptible to hydrolysis under strongly acidic or basic conditions, forming sulfonic acid derivatives. In contrast, the pyrazole ring remains stable under mild conditions. Monitor reactions using real-time NMR or LC-MS to detect intermediates. For example, acidic conditions may protonate the pyrazole nitrogen, altering its electron-withdrawing effects .

Q. What computational approaches best predict the compound’s interactions with biological targets?

Combine molecular docking (rigid vs. flexible receptor models) with QM/MM (quantum mechanics/molecular mechanics) simulations to account for electronic effects. Validate predictions using cryo-EM or X-ray crystallography of ligand-target complexes. For instance, the methoxy group’s electron-donating properties may enhance π-π stacking with aromatic residues in enzyme active sites .

Q. How can researchers address the compound’s instability during long-term storage?

Store the compound in anhydrous, oxygen-free environments (argon-sealed vials) at –20°C to prevent degradation. Pre-purify via preparative HPLC to remove reactive impurities. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS/MS .

Methodological Challenges

Q. What are the key challenges in establishing structure-activity relationships (SAR) for this compound?

SAR requires systematic synthesis of analogs with single substituent variations (e.g., methyl vs. ethyl groups on the pyrazole). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with bioactivity. Challenges include low solubility of hydrophobic analogs, which can be mitigated by formulating with co-solvents (e.g., DMSO/PBS mixtures) .

Q. How can advanced reaction mechanisms involving this compound be elucidated?

Employ isotopic labeling (e.g., ¹⁸O in sulfonamide) to track bond cleavage during hydrolysis. Use kinetic isotope effects (KIE) studies to identify rate-determining steps. In situ IR spectroscopy can detect transient intermediates (e.g., enolates) in nucleophilic substitution reactions .

Validation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Publish detailed reaction logs (time, temperature, solvent batches) and spectroscopic raw data (NMR FID files, HRMS spectra). Use certified reference materials (CRMs) for instrument calibration. Collaborate with independent labs for inter-laboratory validation of bioactivity claims .

Q. How should researchers validate the compound’s purity in absence of commercial standards?

Combine orthogonal methods : (1) HPLC with diode-array detection (DAD) to check for co-eluting impurities, (2) 2D NMR (HSQC, HMBC) to confirm connectivity, and (3) elemental analysis (C, H, N, S) to verify stoichiometry. Compare retention times with structurally similar CRMs (e.g., other pyrazole sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.